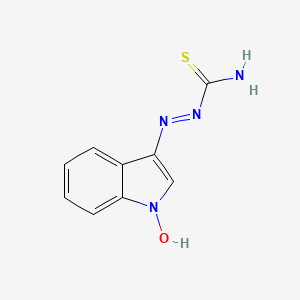
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of the amino acids L-proline and L-tyrosine. Peptides like this one play crucial roles in various biological processes due to their unique structural and functional properties. L-Proline is known for its rigidity and restricted conformational space, while L-tyrosine is an aromatic amino acid involved in protein synthesis and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- typically involves classical peptide synthesis methods. These methods utilize protecting groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl to protect the NH group during the reaction . The peptide bond formation is promoted by carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC). The condensation of N-Boc-L-proline with L-tyrosine methyl ester in the presence of DCC yields the desired peptide .
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. This method allows for the rapid and efficient production of peptides with high purity .
化学反应分析
Types of Reactions
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the formation of reduced peptide bonds .
科学研究应用
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- has various applications in scientific research:
作用机制
The mechanism of action of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. L-Proline is known to influence protein folding and stability by disrupting α-helical and β-sheet structures . L-Tyrosine, on the other hand, is involved in signal transduction pathways through its phosphorylation by tyrosine kinases . The combined effects of these amino acids contribute to the overall biological activity of the peptide.
相似化合物的比较
Similar Compounds
L-Proline, L-prolyl-L-tyrosyl-L-valine: Another peptide with similar structural properties but different biological activities.
L-Proline, L-threonyl-L-tyrosyl-L-aspartyl-L-proline: A peptide with additional amino acids that confer different functional properties.
Uniqueness
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional characteristics. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and rigidity of the peptide .
属性
CAS 编号 |
821772-11-6 |
|---|---|
分子式 |
C28H34N4O7 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
InChI 键 |
NVCNSADOLZRVLG-ZJZGAYNASA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


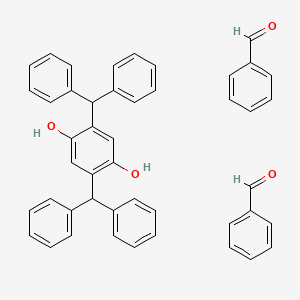


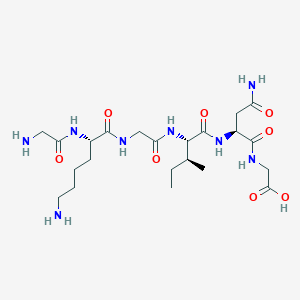


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
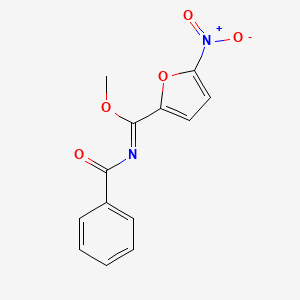
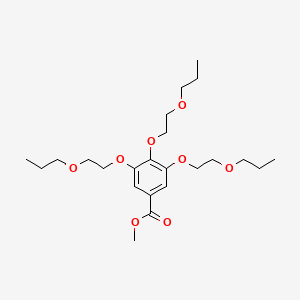


![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
